N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide
Description
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclohexyl group, and an isochromene moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-21(20-17-9-5-4-6-15(17)11-13-25-20)22-12-10-19-23-18(14-26-19)16-7-2-1-3-8-16/h4-6,9,14,16,20H,1-3,7-8,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRGDQPAIQTTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CCNC(=O)C3C4=CC=CC=C4CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The final step is the coupling of the thiazole derivative with the isochromene moiety, which can be done through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the multi-step synthesis, which allows for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . This can lead to various biological effects, such as antibacterial or anti-inflammatory activities . The exact molecular targets and pathways involved depend on the specific biological context and require further research .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its combination of a thiazole ring, a cyclohexyl group, and an isochromene moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
